4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Vue d'ensemble

Description

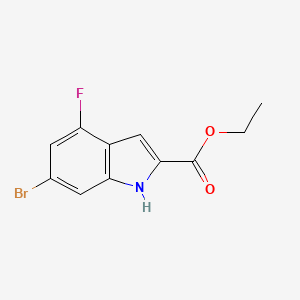

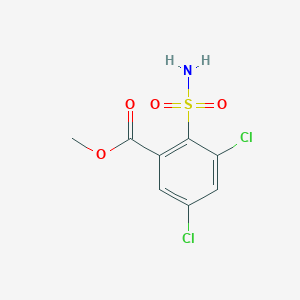

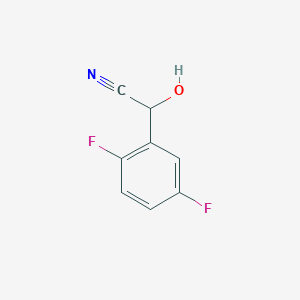

“4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles has been achieved by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles .

Molecular Structure Analysis

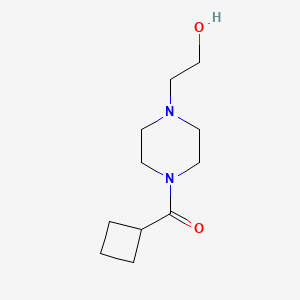

The molecular structure of “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Applications De Recherche Scientifique

Drug Discovery and Development

The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry due to its bioisosteric properties, making it an excellent scaffold for drug development . Compounds with this structure have been explored for their potential as therapeutic agents, with 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline being no exception. It may serve as a lead compound in the synthesis of new drugs, particularly due to its ability to interact with various biological targets.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor . Enzyme inhibitors are crucial in the treatment of diseases as they can regulate the activity of enzymes that contribute to disease states. The specific structure of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline could be optimized to enhance its binding affinity to target enzymes, making it a valuable asset in designing new inhibitors.

Agricultural Chemicals

In agriculture, 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including fungicidal, herbicidal, and nematocidal effects . The compound could be synthesized and evaluated for its agricultural applications, potentially leading to the development of new pesticides or plant growth regulators.

Antimicrobial Agents

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been well-documented, with some compounds exhibiting strong antibacterial effects against various plant pathogens . 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline could be tested for its efficacy against bacterial strains, contributing to the fight against bacterial resistance.

Anticancer Research

1,2,4-oxadiazole derivatives have been evaluated for their anticancer properties . The unique structure of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline might interact with cancer cell lines, inhibiting growth or inducing apoptosis. Further research could explore its potential as an anticancer agent.

Neuroprotective Effects

Some oxadiazole derivatives have shown promise as neuroprotective agents . The ability of these compounds to cross the blood-brain barrier and protect neural tissue from damage makes them candidates for treating neurodegenerative diseases. The subject compound could be assessed for its neuroprotective capabilities.

Sigma Receptor Ligands

The sigma receptors are involved in several physiological processes, and ligands for these receptors have therapeutic potential . As a derivative of 1,2,4-oxadiazole, 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline may be evaluated for its affinity and selectivity towards sigma receptors, which could lead to new treatments for pain, cancer, or neurodegenerative diseases.

Material Science Applications

Beyond biological applications, oxadiazole derivatives have been used in material science, particularly in the development of scintillating materials and dyes . The compound’s structure could be advantageous in creating new materials with specific optical or electronic properties.

Orientations Futures

Oxadiazoles, including “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

Oxadiazoles, in general, have been known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might play a role in their interaction with biological targets.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that they may interfere with the biochemical pathways of the infectious agents .

Result of Action

Compounds with similar structures have shown anti-infective properties, suggesting that they may have a detrimental effect on the growth and survival of infectious agents .

Propriétés

IUPAC Name |

4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKSGAHLMTNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)